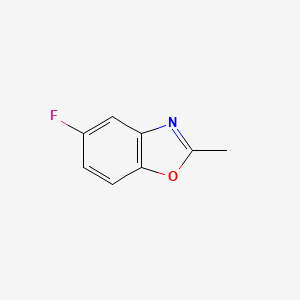

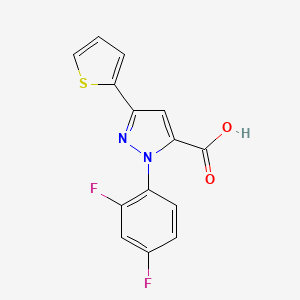

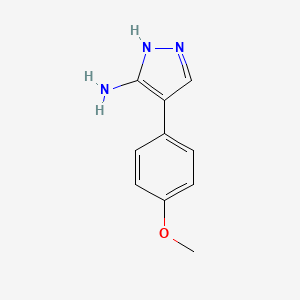

![molecular formula C11H14N2O2 B1333188 2-Benzo[1,3]dioxol-5-yl-piperazine CAS No. 65709-24-2](/img/structure/B1333188.png)

2-Benzo[1,3]dioxol-5-yl-piperazine

説明

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines containing a terminal benzotriazole fragment was achieved through a series of reactions, including the use of benzotriazole to enhance 5-HT1A and 5-HT2 receptor affinity . Similarly, novel piperazine compounds were synthesized from 2-acetylfuran through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction . These methods demonstrate the versatility of synthetic approaches in creating piperazine derivatives with varying substituents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted with various functional groups to modulate the compound's properties. The structure-activity relationship (SAR) studies often involve modifications to the piperazine moiety or its substituents to explore their impact on biological activity. For example, the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones involved structural modifications to elucidate SAR in the series . The configuration of double bonds in synthesized compounds can also be determined, as seen in the synthesis of benzo[1,4]dioxine and benzo[1,4]oxazine derivatives .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation, cyclization, and Mannich’s reaction, as part of their synthesis . The reactivity of the piperazine ring allows for the introduction of different substituents, which can significantly alter the compound's pharmacological profile. For instance, the synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]piperazine involved a sequence of condensation, oxidation, reductive amination, chlorination, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The SAR studies provide insights into how structural changes can impact these properties and, consequently, the biological activity of the compounds. For example, the antibacterial activity of piperazinyl quinolone derivatives was found to be dependent on the structure of the benzyl unit and the linker, indicating the importance of these structural features in determining the compound's properties .

科学的研究の応用

1. Anticancer Research

- Application Summary: 2-Benzo[1,3]dioxol-5-yl-piperazine has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds were created based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . They were then evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results: The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

2. Treatment of Rheumatic Diseases

- Application Summary: 2-Benzo[1,3]dioxol-5-yl-piperazine is used in the treatment of rheumatic diseases, including rheumatoid arthritis and osteoarthritis .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The outcomes of this application are not detailed in the source .

3. Antitumor Research

- Application Summary: A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The outcomes of this application are not detailed in the source .

4. Synthesis of Antitumor Agents

- Application Summary: A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .

- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .

- Results: The outcomes of this application are not detailed in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-10-11(15-7-14-10)5-8(1)9-6-12-3-4-13-9/h1-2,5,9,12-13H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBLQYWVJXGZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378078 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzo[1,3]dioxol-5-yl-piperazine | |

CAS RN |

65709-24-2 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65709-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

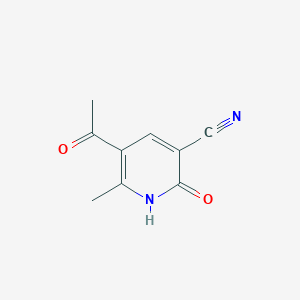

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)